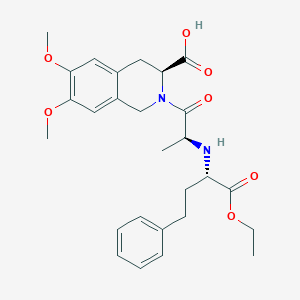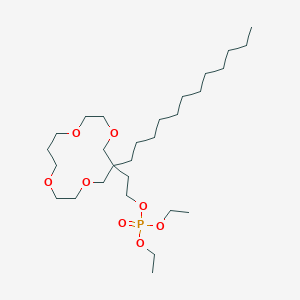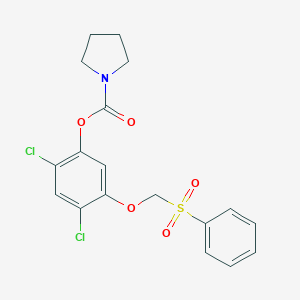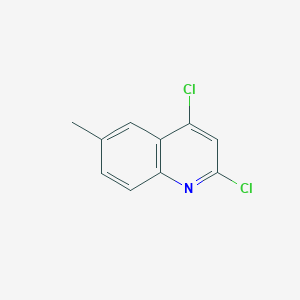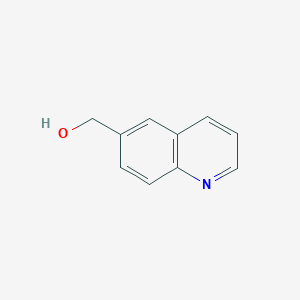![molecular formula C10H19N B010716 7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) CAS No. 106623-33-0](/img/structure/B10716.png)
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI), commonly known as Quinuclidine, is a bicyclic organic compound with a nitrogen atom in its structure. It is widely used in medicinal chemistry as a building block for the synthesis of various drugs.
Aplicaciones Científicas De Investigación
Quinuclidine has been extensively used in medicinal chemistry for the synthesis of various drugs such as antihistamines, anticholinergics, antimuscarinics, and antipsychotics. It has also been used in the synthesis of alkaloid derivatives, which have shown promising results in the treatment of cancer and other diseases.
Mecanismo De Acción
Quinuclidine acts as a muscarinic receptor antagonist, which blocks the action of acetylcholine at the muscarinic receptors. It also acts as a histamine H1 receptor antagonist, which blocks the action of histamine at the H1 receptors. This dual mechanism of action makes Quinuclidine an effective drug for the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
Quinuclidine has been shown to have various biochemical and physiological effects, including anticholinergic, antihistaminic, and antipsychotic effects. It has also been shown to have analgesic and anti-inflammatory effects, which make it a potential drug for the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinuclidine has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, it also has some limitations, such as its low solubility in water and its tendency to form complexes with metal ions.
Direcciones Futuras
There are several future directions for the research on Quinuclidine, including the synthesis of new derivatives with improved pharmacological properties, the investigation of its potential as a drug for the treatment of cancer and other diseases, and the development of new synthetic methods for its production.
Conclusion:
In conclusion, Quinuclidine is a versatile organic compound with a wide range of applications in medicinal chemistry. Its dual mechanism of action, anticholinergic, antihistaminic, and antipsychotic effects, and low toxicity make it a promising drug for the treatment of various diseases. However, further research is needed to explore its full potential and develop new synthetic methods for its production.
Métodos De Síntesis
Quinuclidine can be synthesized by the catalytic hydrogenation of N-methylpyrrolidine over a nickel catalyst. It can also be synthesized by the reaction of cyclohexanone and N-methylformamide in the presence of sodium amide.
Propiedades
Número CAS |
106623-33-0 |
|---|---|
Nombre del producto |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Fórmula molecular |
C10H19N |
Peso molecular |
153.26 g/mol |
Nombre IUPAC |
(1S,2R,5R,6R)-2-methyl-5-propan-2-yl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H19N/c1-6(2)8-5-4-7(3)9-10(8)11-9/h6-11H,4-5H2,1-3H3/t7-,8-,9+,10-/m1/s1 |
Clave InChI |
JHGGBKUVGNIFMY-DOLQZWNJSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@H]([C@@H]2[C@H]1N2)C(C)C |
SMILES |
CC1CCC(C2C1N2)C(C)C |
SMILES canónico |
CC1CCC(C2C1N2)C(C)C |
Sinónimos |
7-Azabicyclo[4.1.0]heptane,2-methyl-5-(1-methylethyl)-,[1S-(1alpha,2alpha,5alpha,6alpha)]-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



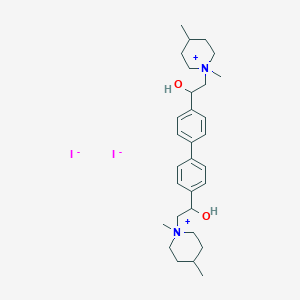
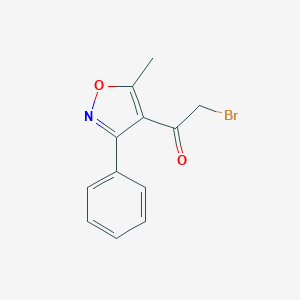
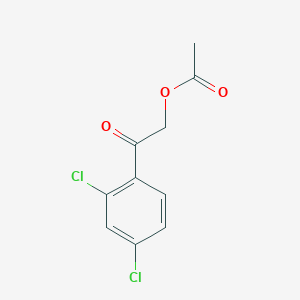
![[Bromo(dideuterio)methyl]benzene](/img/structure/B10639.png)
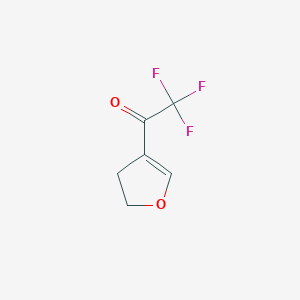
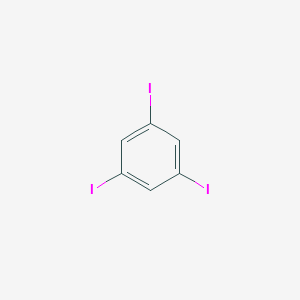
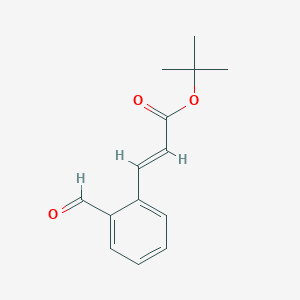
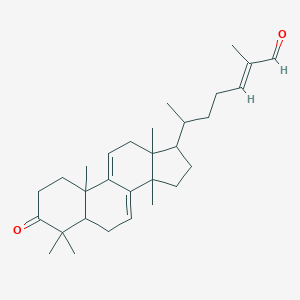
![(2s,5r)-7-Oxo-1-azabicyclo[3.2.0]hept-3-ene-2-carboxylic acid](/img/structure/B10650.png)
